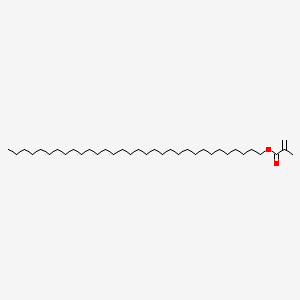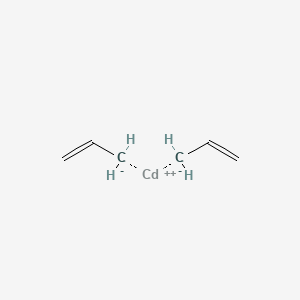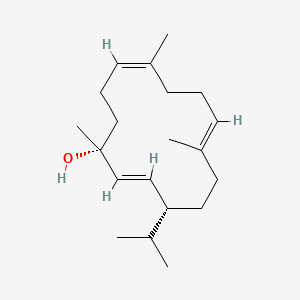
Bis(o-chlorobenzylammonium) sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(o-chlorobenzylammonium) sulphate is a chemical compound with the molecular formula C14H18Cl2N2O4S and a molecular weight of 381.27472 . It is known for its unique structure, which includes two o-chlorobenzylammonium groups linked by a sulphate ion. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(o-chlorobenzylammonium) sulphate typically involves the reaction of o-chlorobenzylamine with sulphuric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the proper formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous monitoring of reaction parameters. The process may also include purification steps such as recrystallization to obtain a high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can participate in substitution reactions, where one of the o-chlorobenzylammonium groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminium hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles; reactions often carried out in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzylamine derivatives, while reduction could produce amine compounds.
科学的研究の応用
Bis(o-chlorobenzylammonium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of bis(o-chlorobenzylammonium) sulphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects.
類似化合物との比較
- Benzylammonium sulphate
- o-Chlorobenzylamine
- Bis(benzylammonium) sulphate
Comparison: Bis(o-chlorobenzylammonium) sulphate is unique due to the presence of two o-chlorobenzylammonium groups, which confer distinct chemical and biological properties. Compared to benzylammonium sulphate, it has enhanced reactivity and potential for more diverse applications. The presence of chlorine atoms also contributes to its unique reactivity and potential biological activity.
特性
CAS番号 |
94291-70-0 |
|---|---|
分子式 |
C14H18Cl2N2O4S |
分子量 |
381.3 g/mol |
IUPAC名 |
(2-chlorophenyl)methylazanium;sulfate |
InChI |
InChI=1S/2C7H8ClN.H2O4S/c2*8-7-4-2-1-3-6(7)5-9;1-5(2,3)4/h2*1-4H,5,9H2;(H2,1,2,3,4) |
InChIキー |
DJWKZSHLLUJTHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C[NH3+])Cl.C1=CC=C(C(=C1)C[NH3+])Cl.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















